molecular formula C27H48O2 B1422064 15alpha-Hydroxycholestane CAS No. 73389-49-8

15alpha-Hydroxycholestane

Cat. No. B1422064
CAS RN: 73389-49-8
M. Wt: 404.7 g/mol
InChI Key: MSKYNEGIINKEKI-IISASWRDSA-N
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Description

15alpha-Hydroxycholestane is a cholestanoid . It has the molecular formula C27H48O2 and a molecular weight of 404.7 g/mol .


Synthesis Analysis

The synthesis of 15alpha-Hydroxycholestane has been achieved from diosgenin in a series of steps . The process involves the inversion of a C-16beta hydroxyl to the C-16alpha position and a method for transposition of a C-16beta hydroxyl to the C-15alpha position via the unexpected beta-reduction of a C-15 ketone in a steroid .


Molecular Structure Analysis

The 15alpha-Hydroxycholestane molecule contains a total of 80 bonds. There are 32 non-H bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

15alpha-Hydroxycholestane has a molecular weight of 404.7 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

1. Synthesis in Pharmacology

15alpha-Hydroxycholestane and related compounds have been synthesized for various pharmacological applications. For instance, the aglycone of shark repellent pavoninin-4, a derivative of 15alpha-Hydroxycholestane, was synthesized for potential use in shark deterrence (Gong & Williams, 2006).

2. Antibiotic Properties

Research has shown that certain derivatives of 15alpha-Hydroxycholestane possess antibiotic properties. For example, 15alpha-Hydroxy-21-keto-pristimerine, a nortriterpene quinone methide derivative, exhibited antibiotic activity against Gram-positive bacteria (Alvarenga et al., 1999).

3. Involvement in Metabolic Processes

The compound has been linked to various metabolic processes. For instance, 15alpha-Hydroxycanrenone was studied for its metabolic products when interacting with human enzymes (Chinn et al., 1977).

4. Role in Steroid Hydroxylation

15alpha-Hydroxycholestane derivatives are involved in steroid hydroxylation. The involvement of cytochrome P-450 in the 15alpha-hydroxylation of steroids by Penicillium raistrickii has been reported (Irrgang et al., 1997).

5. Potential in Cancer Research

Some derivatives of 15alpha-Hydroxycholestane have been explored for their potential in cancer research. Abietane diterpenes derived from this compound have been investigated for their inhibitory effects on Epstein-Barr virus activation, a critical step in the development of certain cancers (Ohtsu et al., 2001).

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYNEGIINKEKI-IISASWRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15alpha-Hydroxycholestane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
F Liu, X Chen, Y Liu, Z Niu, H Tang, S Mao, N Li… - Journal of Hazardous …, 2021 - Elsevier
Health effects induced by heavy metal components of particulate matter need further research. A total of 32 healthy volunteers were recruited to walk for 4 h in two different exposure …
Number of citations: 25 www.sciencedirect.com

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